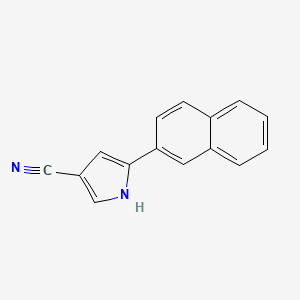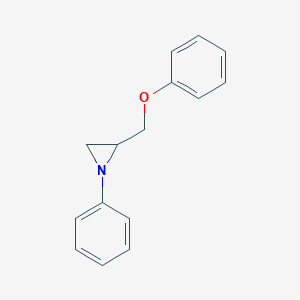
7-Methylquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H12ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
The synthesis of 7-Methylquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Functionalization: The 7-methylquinoline undergoes a series of reactions to introduce the carboximidamide group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
7-Methylquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the carboximidamide group is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methylquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-Methylquinoline-2-carboximidamide hydrochloride can be compared with other quinoline derivatives such as:
Quinoline-2-carboximidamide: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical properties.
7-Chloroquinoline-2-carboximidamide: Contains a chlorine atom instead of a methyl group, leading to different reactivity and applications.
7-Methylquinoline-2-carboxylic acid: Has a carboxylic acid group instead of a carboximidamide group, resulting in different chemical behavior and uses.
Properties
CAS No. |
1179361-52-4 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
7-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-7-2-3-8-4-5-9(11(12)13)14-10(8)6-7;/h2-6H,1H3,(H3,12,13);1H |
InChI Key |
HUSCQHPNLMBRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
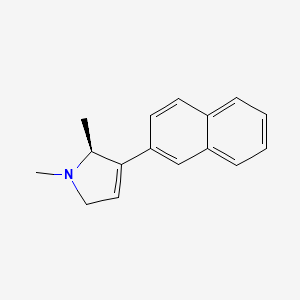
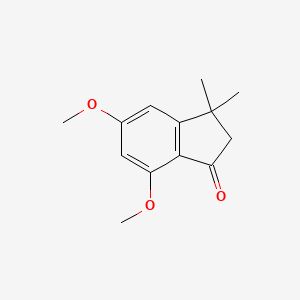
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
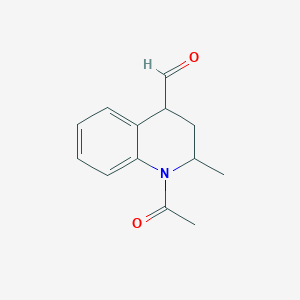

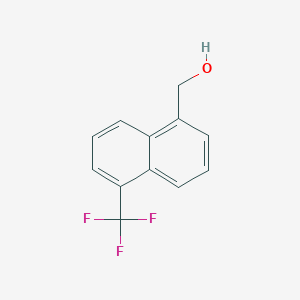
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

